molecular formula C11H14O3 B13092620 (R)-3-(M-Tolyloxy)butanoic acid

(R)-3-(M-Tolyloxy)butanoic acid

Cat. No.: B13092620
M. Wt: 194.23 g/mol
InChI Key: ZCZHUKQNARWISL-SECBINFHSA-N
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Description

®-3-(M-Tolyloxy)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a ®-configuration and a m-tolyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(M-Tolyloxy)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-hydroxybutanoic acid and m-tolyl alcohol.

    Esterification: The first step involves the esterification of ®-3-hydroxybutanoic acid with m-tolyl alcohol in the presence of an acid catalyst like sulfuric acid to form ®-3-(M-Tolyloxy)butanoate.

    Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield ®-3-(M-Tolyloxy)butanoic acid.

Industrial Production Methods

Industrial production methods for ®-3-(M-Tolyloxy)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3-(M-Tolyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include m-tolyl ketone or m-tolyl carboxylic acid.

    Reduction: The major product is ®-3-(M-Tolyloxy)butanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-(M-Tolyloxy)butanoic acid serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases, due to its ester linkage.

Medicine

®-3-(M-Tolyloxy)butanoic acid and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical agents.

Industry

In materials science, the compound can be used in the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which ®-3-(M-Tolyloxy)butanoic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The molecular targets and pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(M-Tolyloxy)butanoic acid: The enantiomer of the compound, differing in its stereochemistry.

    3-(M-Tolyloxy)propanoic acid: A similar compound with a shorter carbon chain.

    3-(P-Tolyloxy)butanoic acid: A positional isomer with the tolyloxy group in the para position.

Uniqueness

®-3-(M-Tolyloxy)butanoic acid is unique due to its specific ®-configuration, which can impart distinct stereochemical properties important for chiral synthesis. Its m-tolyloxy substituent also provides unique reactivity compared to other positional isomers.

This detailed overview of ®-3-(M-Tolyloxy)butanoic acid covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific and industrial contexts

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3R)-3-(3-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

ZCZHUKQNARWISL-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H](C)CC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CC(=O)O

Origin of Product

United States

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